Cas no 2177265-01-7 (2-Benzyl-2,7-diazaspiro3.5nonane)
2-Benzyl-2,7-diazaspiro3.5nonane Chemical and Physical Properties
Names and Identifiers
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- 2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride
- 2-Benzyl-2,7-diazaspiro3.5nonane
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- Inchi: 1S/C14H20N2/c1-2-4-13(5-3-1)10-16-11-14(12-16)6-8-15-9-7-14/h1-5,15H,6-12H2
- InChI Key: JMPAPQYBLUHNQT-UHFFFAOYSA-N
- SMILES: C1C2(CCNCC2)CN1CC1=CC=CC=C1
2-Benzyl-2,7-diazaspiro3.5nonane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B011924-50mg |
2-Benzyl-2,7-diazaspiro[3.5]nonane |
2177265-01-7 | 50mg |
$ 245.00 | 2022-06-07 | ||
| TRC | B011924-100mg |
2-Benzyl-2,7-diazaspiro[3.5]nonane |
2177265-01-7 | 100mg |
$ 405.00 | 2022-06-07 | ||
| TRC | B011924-250mg |
2-Benzyl-2,7-diazaspiro[3.5]nonane |
2177265-01-7 | 250mg |
$ 805.00 | 2022-06-07 | ||
| Chemenu | CM558534-100mg |
2-Benzyl-2,7-diazaspiro[3.5]nonane hydrochloride |
2177265-01-7 | 95%+ | 100mg |
$215 | 2024-07-18 | |
| Chemenu | CM558534-250mg |
2-Benzyl-2,7-diazaspiro[3.5]nonane hydrochloride |
2177265-01-7 | 95%+ | 250mg |
$358 | 2024-07-18 | |
| Chemenu | CM558534-1g |
2-Benzyl-2,7-diazaspiro[3.5]nonane hydrochloride |
2177265-01-7 | 95%+ | 1g |
$899 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1150624-100mg |
2-Benzyl-2,7-diazaspiro[3.5]nonane hydrochloride |
2177265-01-7 | 95% | 100mg |
¥1813 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1150624-250mg |
2-Benzyl-2,7-diazaspiro[3.5]nonane hydrochloride |
2177265-01-7 | 95% | 250mg |
¥3255 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1150624-1g |
2-Benzyl-2,7-diazaspiro[3.5]nonane hydrochloride |
2177265-01-7 | 95% | 1g |
¥8180 | 2023-04-14 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00854459-1g |
2-Benzyl-2,7-diazaspiro[3.5]nonane hcl |
2177265-01-7 | 95% | 1g |
¥5839.0 | 2023-03-20 |
2-Benzyl-2,7-diazaspiro3.5nonane Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 2-Benzyl-2,7-diazaspiro3.5nonane
2-Benzyl-2,7-diazaspiro[3.5]nonane: A Comprehensive Overview
2-Benzyl-2,7-diazaspiro[3.5]nonane, also known by its CAS number CAS 2177265-01-7, is a unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing a single atom. The structure of 2-Benzyl-2,7-diazaspiro[3.5]nonane consists of a spiro ring system where one ring is a seven-membered diazacycle and the other is a three-membered benzyl-substituted ring.
The synthesis of 2-Benzyl-2,7-diazaspiro[3.5]nonane involves a multi-step process that typically includes the formation of the spiro ring system through intramolecular cyclization reactions. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for constructing such complex ring systems. For instance, researchers have explored the use of transition metal catalysts to facilitate the cyclization process, leading to higher yields and better control over stereochemistry.
The structural uniqueness of 2-Benzyl-2,7-diazaspiro[3.5]nonane makes it an attractive candidate for various applications in drug discovery and development. The compound's spiro structure provides a rigid framework that can be exploited to design bioactive molecules with specific pharmacological properties. Recent studies have highlighted its potential as a scaffold for developing inhibitors of certain enzymes involved in disease pathways.
In terms of pharmacological activity, 2-Benzyl-2,7-diazaspiro[3.5]nonane has shown promising results in preliminary assays targeting various biological systems. For example, researchers have investigated its ability to modulate ion channels, which are critical for cellular communication and signaling. The compound's ability to interact with these channels suggests its potential utility in treating conditions such as epilepsy or chronic pain.
The development of novel analogs based on the structure of 2-Benzyl-2,7-diazaspiro[3.5]nonane has also been an area of active research. By introducing functional groups at specific positions on the spiro ring system, scientists aim to enhance the compound's bioavailability and selectivity for target molecules. These efforts are supported by computational modeling techniques that predict the binding affinities and pharmacokinetic profiles of the resulting analogs.
In conclusion, 2-Benzyl-2,7-diazaspiro[3.5]nonane represents a valuable addition to the arsenal of compounds available for drug discovery and development. Its unique structure and versatile properties make it an ideal candidate for exploring new therapeutic avenues in areas such as neuroscience and oncology.
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